(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
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Overview
Description
(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes an indole moiety and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile typically involves multi-step organic reactions One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyridine ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be considered to improve yield and reduce production time. Purification steps, including crystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile involves its interaction with specific molecular targets. The indole and pyridine rings allow it to bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile: shares similarities with other indole and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H33N3O2 |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C27H33N3O2/c1-6-8-16-29-23-13-11-10-12-22(23)27(4,5)24(29)15-14-20-19(3)21(18-28)26(32)30(25(20)31)17-9-7-2/h10-15H,6-9,16-17H2,1-5H3/b20-14+,24-15+ |
InChI Key |
SZIUNQUOZSLTOZ-WBRUJLFDSA-N |
Isomeric SMILES |
CCCCN\1C2=CC=CC=C2C(/C1=C\C=C\3/C(=C(C(=O)N(C3=O)CCCC)C#N)C)(C)C |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=CC=C3C(=C(C(=O)N(C3=O)CCCC)C#N)C)(C)C |
Origin of Product |
United States |
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